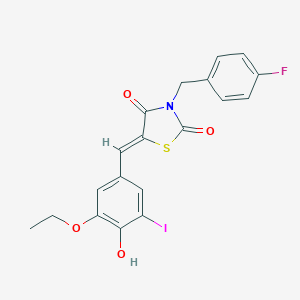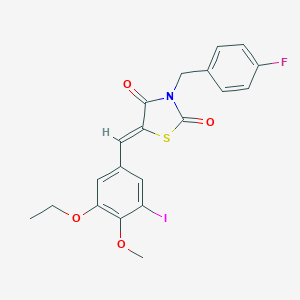![molecular formula C20H17N3O2S B307034 (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. MI-773 works by inhibiting the activity of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer development and progression.
Mechanism of Action
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one works by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the p53-MDM2 interaction, this compound activates the p53 pathway, which leads to cell cycle arrest, apoptosis, and DNA repair. This mechanism of action is particularly relevant in cancers that have mutations in the p53 gene, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity. This compound has also been shown to have a favorable safety profile in non-clinical toxicology studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is its specificity for the p53-MDM2 interaction, which makes it a potent inhibitor of this pathway. This compound is also orally bioavailable, which makes it a convenient drug for administration in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one. One area of focus is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Another area of focus is the development of this compound as a single agent therapy for cancers that have mutations in the p53 gene. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective cancer therapies.
Synthesis Methods
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can be synthesized using a multi-step synthetic route that involves the reaction of 2-methyl-3-nitro-1H-indole with 4-methoxybenzaldehyde to form an intermediate product, which is then reacted with thiourea and ammonium acetate to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-12-16(15-5-3-4-6-17(15)21-12)11-18-19(24)23(20(26)22-18)13-7-9-14(25-2)10-8-13/h3-11,21H,1-2H3,(H,22,26)/b18-11- |
InChI Key |
CHYXPZHUQMOSLO-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306953.png)
![3-({5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306954.png)
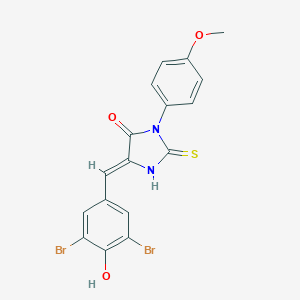
![3-{[5-(3-Ethoxy-5-iodo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306961.png)
![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
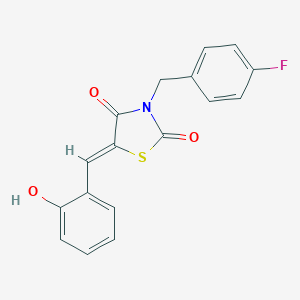

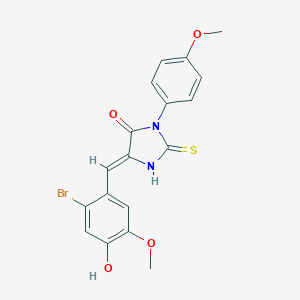
![5-{3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306969.png)
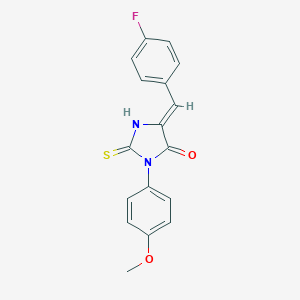
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306971.png)
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
